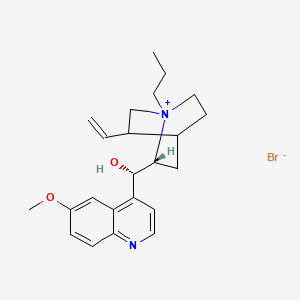

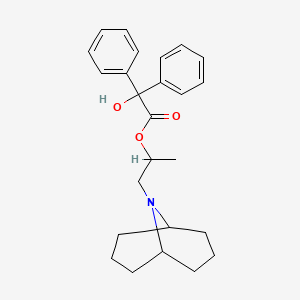

Quinine, n-propyl bromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinine, n-propyl bromide: is an organobromine compound with the chemical formula CH₃CH₂CH₂Br. It is a colorless liquid that is used as a solvent and has a characteristic hydrocarbon odor. This compound has gained industrial importance due to its applications in various fields, including agrochemicals and pharmaceuticals .

准备方法

Synthetic Routes and Reaction Conditions:

Laboratory Synthesis: One common method involves treating n-propanol with a mixture of hydrobromic acid and sulfuric acid. The reaction proceeds as follows: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{OH} + \text{HBr} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{Br} + \text{H}_2\text{O} ]

Alternate Synthetic Routes: Other methods include treating n-propanol with phosphorus tribromide or using a Hunsdiecker reaction with butyric acid.

Industrial Production Methods:

Free-Radical Addition: Industrial routes often involve free-radical additions to the corresponding alkenes, yielding the anti-Markovnikov product.

Improved Industrial Process: An efficient, cost-effective, and industrially scalable method involves starting from n-propanol, liquid bromine, and sulfur with yields up to 95%.

化学反应分析

Types of Reactions:

Substitution Reactions: n-propyl bromide undergoes nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile.

Elimination Reactions: It can also undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Elimination Reactions: Conditions often involve strong bases like potassium tert-butoxide (KOtBu) in an aprotic solvent.

Major Products:

Substitution: The major products are typically alcohols, ethers, or amines, depending on the nucleophile used.

Elimination: The major product is propene (CH₃CH=CH₂).

科学研究应用

Chemistry:

Biology and Medicine:

Industry:

作用机制

Quinine:

- The precise mechanism of action of quinine is not fully understood. it is believed to interfere with the malaria parasite’s ability to break down and digest hemoglobin, thereby inhibiting nucleic acid and protein synthesis .

n-Propyl Bromide:

相似化合物的比较

- Bromoethane (C₂H₅Br)

- 2-Bromopropane (CH₃CHBrCH₃)

- tert-Butyl bromide (C₄H₉Br)

- 1-Bromobutane (C₄H₉Br)

- 2-Bromobutane (C₄H₉Br)

Comparison:

- Reactivity: n-propyl bromide is more reactive than bromoethane but less reactive than 2-bromopropane due to the position of the bromine atom.

- Applications: While all these compounds are used as solvents, n-propyl bromide is particularly valued for its low toxicity and chemical stability .

属性

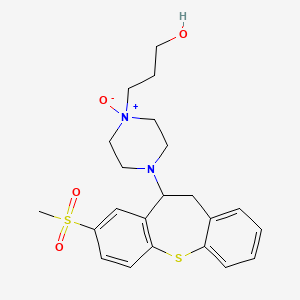

CAS 编号 |

63717-12-4 |

|---|---|

分子式 |

C23H31BrN2O2 |

分子量 |

447.4 g/mol |

IUPAC 名称 |

(S)-[(2R)-5-ethenyl-1-propyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide |

InChI |

InChI=1S/C23H31N2O2.BrH/c1-4-11-25-12-9-17(16(5-2)15-25)13-22(25)23(26)19-8-10-24-21-7-6-18(27-3)14-20(19)21;/h5-8,10,14,16-17,22-23,26H,2,4,9,11-13,15H2,1,3H3;1H/q+1;/p-1/t16?,17?,22-,23+,25?;/m1./s1 |

InChI 键 |

DSXBQRQLQMPKOA-XJXJHPFJSA-M |

手性 SMILES |

CCC[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Br-] |

规范 SMILES |

CCC[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Br-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,6-dinitro-](/img/structure/B13783600.png)

![6-Phenylfuro[2,3-f][1,3]benzodioxole](/img/structure/B13783693.png)